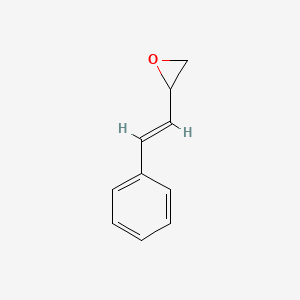
2-(2-Phenylethenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)oxirane, also known as styrene oxide, is an organic compound with the molecular formula C10H10O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its reactivity and is used in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing 2-(2-Phenylethenyl)oxirane is the epoxidation of styrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids, often in the presence of catalysts like tertiary amines.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
β-Hydroxypropyl Esters: Produced via nucleophilic substitution with carboxylic acids.
Scientific Research Applications
2-(2-Phenylethenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)oxirane involves its reactivity as an epoxide. The compound can undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)oxirane: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methyl-2-phenyl-oxirane: Differing by the presence of a methyl group.
Uniqueness
2-(2-Phenylethenyl)oxirane is unique due to its specific reactivity and the types of products it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+ |
InChI Key |
NGMWPIVXBOIIKF-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



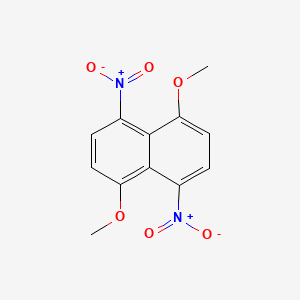



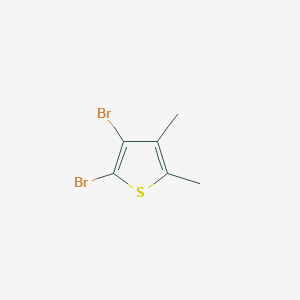
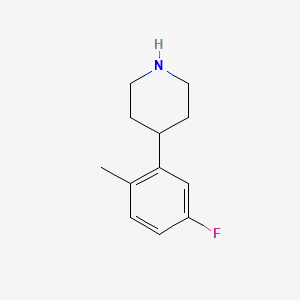
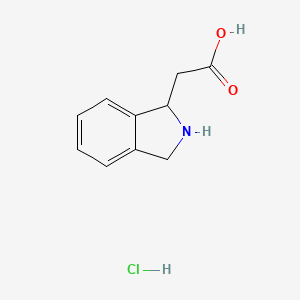
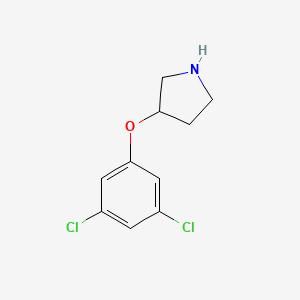
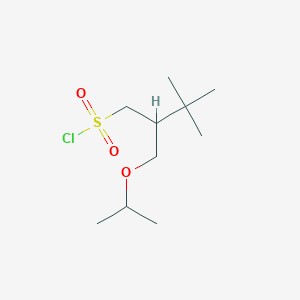
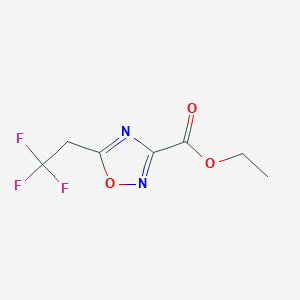
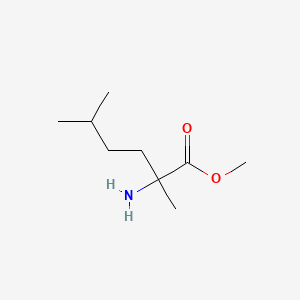
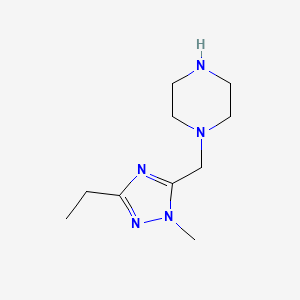
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
